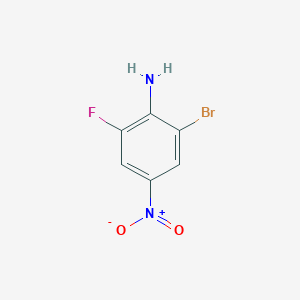

2-Bromo-6-fluoro-4-nitroaniline

Übersicht

Beschreibung

2-Bromo-6-fluoro-4-nitroaniline is a compound that has not been directly studied in the provided papers. However, related compounds and their synthesis methods can offer insights into the potential properties and synthesis of 2-Bromo-6-fluoro-4-nitroaniline. For instance, 2,6-dibromo-4-nitroaniline is an intermediate in the synthesis of azo disperse dyes and is synthesized from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . The crystal structure of 2,6-dibromo-4-nitroaniline shows weak hydrogen bonds and π-stacked two-dimensional layers . These related compounds and their characteristics can help infer the properties of 2-Bromo-6-fluoro-4-nitroaniline.

Synthesis Analysis

The synthesis of related bromo-nitroaniline compounds involves the use of bromide–bromate salts in an aqueous acidic medium, as seen in the preparation of 2,6-dibromo-4-nitroaniline . The process is environmentally friendly as it is organic solvent-free and allows for the recycling of the aqueous acidic filtrate. For the synthesis of 2-Bromo-6-fluoro-4-nitroaniline, similar green chemistry principles could potentially be applied, considering the structural similarities with the compounds studied.

Molecular Structure Analysis

The molecular structure of 2,6-dibromo-4-nitroaniline, a compound similar to 2-Bromo-6-fluoro-4-nitroaniline, exhibits weak hydrogen bonds and interactions between oxygen and bromine atoms, forming π-stacked layers . This suggests that 2-Bromo-6-fluoro-4-nitroaniline may also exhibit similar intermolecular interactions due to the presence of electronegative atoms such as fluorine and nitro groups, which can participate in hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involving bromo-nitroaniline derivatives can be complex. For example, nitrosation of arylated cyclopropanes leads to the formation of isoxazolines, with the reaction proceeding through the formation of a benzyl carbocation . Although this reaction does not directly involve bromo-nitroaniline, it highlights the reactivity of bromine and nitro groups in the presence of other functional groups. Therefore, 2-Bromo-6-fluoro-4-nitroaniline could potentially undergo similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-6-fluoro-4-nitroaniline are not directly reported, the properties of related compounds can provide some insights. For instance, the presence of bromine and nitro groups is known to influence the density, melting point, and solubility of aromatic compounds . The fluorine atom, being highly electronegative, could affect the acidity of the amino group in 2-Bromo-6-fluoro-4-nitroaniline and its reactivity in substitution reactions . Additionally, the crystal structure of related compounds suggests that 2-Bromo-6-fluoro-4-nitroaniline may have a tendency to form layered structures due to intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

- “2-Bromo-6-fluoro-4-nitroaniline” is a chemical compound with the molecular formula C6H4BrFN2O2 and a molecular weight of 235.01 .

- It is a solid substance with a melting point of 134-136° C and a predicted boiling point of 333.0° C at 760 mmHg .

- The compound is used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions.

- It is also mentioned that “2-氟-4-溴-6-硝基苯胺” (2-Bromo-6-fluoro-4-nitroaniline) is commonly used in organic synthesis, for example as a dye, fluorescent probe, biological marker, etc . It can also be used to prepare additives for rubber and plastics .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-6-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQFGXYPGJATMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558689 | |

| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-4-nitroaniline | |

CAS RN |

455-58-3 | |

| Record name | 2-Bromo-6-fluoro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

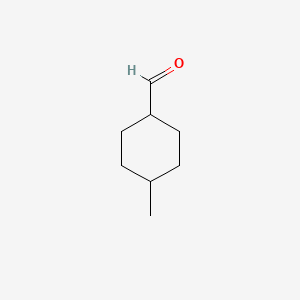

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)